molecular formula C5H7N3O B13779063 N-(4-Methyl-1H-imidazol-5-yl)formamide

N-(4-Methyl-1H-imidazol-5-yl)formamide

Cat. No.: B13779063
M. Wt: 125.13 g/mol
InChI Key: VLAOOQQWQUOYSK-UHFFFAOYSA-N
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Description

N-(4-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl-1H-imidazol-5-yl)formamide can be synthesized through several methods. One common approach involves the condensation of 4-methylimidazole with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the formamide group.

Another method involves the use of 4-methylimidazole and formamide in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1H-imidazol-5-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

N-(4-Methyl-1H-imidazol-5-yl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1H-imidazol-5-yl)formamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The imidazole ring can also interact with metal ions and other cofactors, modulating the compound’s effects on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylimidazole: A precursor in the synthesis of N-(4-Methyl-1H-imidazol-5-yl)formamide, known for its role in various chemical reactions.

    Imidazole-4-carboxaldehyde: Another related compound with a formyl group attached to the imidazole ring.

    4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with a carboxaldehyde group instead of a formamide group.

Uniqueness

This compound is unique due to the presence of the formamide group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-(5-methyl-1H-imidazol-4-yl)formamide

InChI

InChI=1S/C5H7N3O/c1-4-5(8-3-9)7-2-6-4/h2-3H,1H3,(H,6,7)(H,8,9)

InChI Key

VLAOOQQWQUOYSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)NC=O

Origin of Product

United States

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